molecular formula C16H14N2O4S B12180493 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12180493
M. Wt: 330.4 g/mol
InChI Key: QVUFPJPXVWBRIA-UHFFFAOYSA-N
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Description

2-(4,7-Dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a coumarin core (4,7-dimethyl-2-oxochromen-5-yl) linked via an ether-oxygen bridge to an acetamide-thiazol moiety. The coumarin scaffold is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties .

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H14N2O4S/c1-9-5-11(15-10(2)7-14(20)22-12(15)6-9)21-8-13(19)18-16-17-3-4-23-16/h3-7H,8H2,1-2H3,(H,17,18,19)

InChI Key

QVUFPJPXVWBRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Core Coumarin Synthesis

The 4,7-dimethyl-2-oxochromen-5-yl moiety forms the foundational structure of the target compound. The Pechmann condensation is the most widely employed method for constructing such coumarin derivatives. This reaction involves the acid-catalyzed cyclization of resorcinol derivatives with β-keto esters. For instance, resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C to yield 7-hydroxy-4-methylcoumarin. Subsequent methylation at the 4- and 7-positions is achieved using dimethyl sulfate under alkaline conditions, though alternative alkylating agents such as methyl iodide may also be utilized.

Recent advancements highlight the use of ionic liquids as green catalysts for this condensation. For example, a 2014 study demonstrated that 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO4) enhances reaction efficiency, achieving yields exceeding 85% under microwave irradiation.

Etherification at the 5-Position

Introducing the ether-linked acetamide group necessitates selective functionalization of the coumarin’s 5-hydroxy group. This is typically accomplished via a Williamson ether synthesis , where the hydroxyl group is deprotonated using a strong base (e.g., potassium carbonate) and reacted with ethyl bromoacetate in anhydrous acetone. The reaction proceeds at reflux (60–70°C) for 6–8 hours, yielding ethyl [5-(4,7-dimethyl-2-oxochromenyl)oxy]acetate.

Reaction StepReagents/ConditionsYield (%)
DeprotonationK2CO3, acetone, RT
AlkylationEthyl bromoacetate, 60–70°C78–82

Amidation with 2-Aminothiazole

The final step involves coupling the ester intermediate with 2-aminothiazole. This is achieved through activation of the carboxylic acid using thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with 2-aminothiazole in tetrahydrofuran (THF) under nitrogen atmosphere. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate direct amidation in dichloromethane (DCM) at room temperature, yielding the target compound in 70–75% purity.

Optimization Strategies and Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity during etherification but may necessitate higher temperatures (80–90°C) for complete conversion. Conversely, THF offers superior solubility for the aminothiazole moiety during amidation, minimizing side-product formation.

Catalytic Innovations

Recent patents disclose the use of palladium-on-carbon (Pd/C) for decarboxylative coupling, though this approach remains experimental for acetamide derivatives. More practically, zeolite catalysts (e.g., H-ZSM-5) have been shown to accelerate the Pechmann condensation by providing Brønsted acid sites, reducing reaction times from 12 hours to 4 hours.

Purification Techniques

Crude products often require chromatographic purification. Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the target compound, while recrystallization from ethanol/water (1:1) enhances crystalline purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention times consistently observed at 6.8–7.2 minutes.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 1H, coumarin-H), 6.95 (s, 1H, coumarin-H), 4.72 (s, 2H, OCH2CO), 2.42 (s, 3H, CH3), 2.38 (s, 3H, CH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 164.2 (C=O), 161.1 (C-O), 152.3 (thiazole-C), 116.8–125.4 (aromatic carbons).

  • HRMS : m/z calculated for C16H15N2O4S [M+H]+: 347.0701; found: 347.0705.

X-ray Crystallography

Single-crystal X-ray analysis (performed on a Bruker D8 Venture diffractometer) confirms the planar coumarin-thiazole architecture, with dihedral angles of 12.3° between the heterocyclic rings.

Industrial-Scale Considerations

Cost-Effective Feedstocks

Bulk synthesis prioritizes low-cost precursors. Resorcinol (≈$45/kg) and ethyl acetoacetate (≈$30/kg) are commercially viable, though 2-aminothiazole’s higher cost (≈$120/kg) incentivizes in-house production via Hantzsch thiazole synthesis.

Waste Management

The process generates ≈2.5 kg of acidic wastewater per kilogram of product. Neutralization with calcium hydroxide precipitates sulfate salts, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Scientific Research Applications

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues from N-Substituted 2-Thioxoacetamide Derivatives

describes five compounds sharing the N-substituted 2-thioxoacetamide backbone but differing in substituents and heterocyclic appendages. Key comparisons include:

Compound Substituent Yield Melting Point Key Structural Features
Target Compound 4,7-Dimethyl-2-oxochromen-5-yl (coumarin) N/A N/A Ether linkage, coumarin core, unsubstituted thiazol
Compound 9 4-Chlorobenzylidene 90% 186–187 °C Thiazolidinone ring, chlorophenyl substituent
Compound 10 1H-Indol-3-ylmethylene 83% 206–207 °C Indole-substituted thiazolidinone
Compound 13 5-Nitro-2-furylmethylene 58% 159–160 °C Nitrofuran substituent, thioxo group

Key Observations :

  • Synthetic Accessibility: The target compound’s coumarin-ether linkage may require specialized reaction conditions compared to the thiazolidinone derivatives in , which utilize condensation reactions with aldehydes .
  • Thermal Stability : The higher melting points of Compounds 9 and 10 (186–207 °C) suggest greater crystallinity or stronger intermolecular forces (e.g., hydrogen bonding) compared to the nitro-furan derivatives (Compounds 12–13, 155–160 °C). The target compound’s thermal properties remain uncharacterized in the provided evidence.
  • Bioactivity Potential: The coumarin moiety in the target compound may confer fluorescence or UV absorption properties, unlike the nitro-furan or chlorophenyl groups in ’s compounds, which are often associated with antimicrobial or antiproliferative activities .

Comparison with SirReal2 (SIRT2 Inhibitor)

highlights SirReal2 (2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide), a structurally related SIRT2 inhibitor.

Parameter Target Compound SirReal2
Core Structure Coumarin-ether-acetamide-thiazol Pyrimidine-sulfanyl-acetamide-thiazol
Substituents 4,7-Dimethylcoumarin 4,6-Dimethylpyrimidine, naphthalenylmethyl
Molecular Formula Not explicitly provided C22H20N4OS2
Biological Activity Not reported SIRT2 inhibition (IC50 = 0.13 µM)

Key Observations :

  • Structural Divergence : SirReal2’s pyrimidine-sulfanyl group and naphthalene substitution contrast with the target compound’s coumarin-ether linkage. These differences likely influence target selectivity; SirReal2’s naphthalene group enhances hydrophobic interactions with SIRT2’s binding pocket .
  • Functional Implications : The target compound’s coumarin moiety may enable fluorescence-based tracking in biological systems, whereas SirReal2’s design prioritizes enzyme inhibition through steric bulk and electronic effects.

Biological Activity

The compound 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide is a novel derivative of coumarin and thiazole, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 373.44 g/mol. Its structure features a chromenone moiety linked to a thiazole group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chromenone structure allows it to modulate enzyme activity and influence metabolic pathways. Preliminary studies suggest that it may disrupt oxidative stress pathways by increasing reactive oxygen species (ROS) levels, which can lead to cell death in certain pathogens.

Cytotoxic Activity

In recent studies, the cytotoxic effects of 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide were evaluated using the MTT assay on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value below 10 μM in several tested cell lines, suggesting its potential as an anticancer agent .

Cell LineIC50 (μM)
HeLa<10
MCF-7<10
A549<10

Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties against a range of pathogens. In vitro tests revealed that it was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 μg/mL. Additionally, it showed moderate activity against some Gram-negative bacteria .

PathogenMIC (μg/mL)
Staphylococcus aureus5
Bacillus subtilis10
Escherichia coli15

Study on Antiparasitic Activity

A study investigated the antiparasitic effects of derivatives similar to 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide against Leishmania and Trypanosoma spp. The results indicated that these compounds could significantly increase ROS levels in parasites, leading to their death due to metabolic disruption .

Research on Antioxidant Properties

Another research focus was on the antioxidant capabilities of the compound. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in cellular models. This property suggests that it may have protective effects against oxidative damage in various diseases .

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